![molecular formula C9H13BF4O2 B13906702 4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound is part of the boronic ester family, which is widely used in organic synthesis, particularly in Suzuki coupling reactions. The presence of both boron and fluorine atoms in its structure makes it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with tetrafluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the boronic ester. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester into boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as Suzuki coupling. The presence of fluorine atoms enhances the compound’s reactivity and selectivity by influencing the electronic properties of the boron center .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the fluorinated side chain.
4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane: Contains a vinyl group instead of the tetrafluoropropenyl group.
4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Contains a phenylsulfanylmethyl group, offering different reactivity.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane lies in its fluorinated side chain, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high selectivity and stability, such as in pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C9H13BF4O2 |
|---|---|
Peso molecular |
240.00 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H13BF4O2/c1-7(2)8(3,4)16-10(15-7)5-6(11)9(12,13)14/h5H,1-4H3/b6-5- |
Clave InChI |
SLAQSPWBXKVKMF-WAYWQWQTSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C(F)(F)F)\F |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


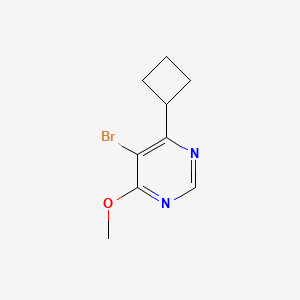

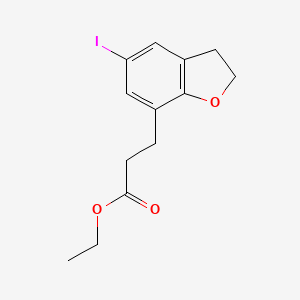
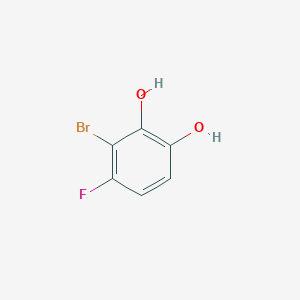
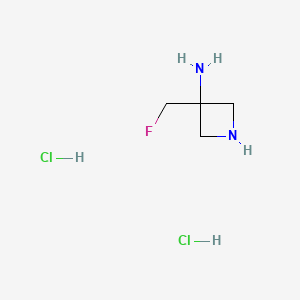
![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)



![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)

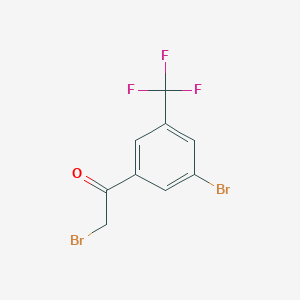

![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)
